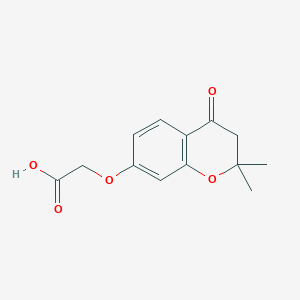

2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid

Description

Properties

IUPAC Name |

2-[(2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-13(2)6-10(14)9-4-3-8(5-11(9)18-13)17-7-12(15)16/h3-5H,6-7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJCMTSSOUZRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid typically involves the reaction of 2,2-dimethyl-4-oxochroman-7-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the chromanone and the acetic acid moiety . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The chromanone core can be oxidized to form corresponding quinones.

Reduction: Reduction of the chromanone can yield dihydrochroman derivatives.

Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydrochroman derivatives.

Substitution: Formation of esters or amides depending on the reagents used.

Scientific Research Applications

2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The chromanone core can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Chroman vs. Coumarin Derivatives

- Coumarin Analogs :

- (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid (): Contains a coumarin (unsaturated) backbone with a 4-phenyl substituent and a diphenylacetic acid group. The unsaturated core increases conjugation, affecting UV absorption and redox properties.

- 2-((4'-Methyl-4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetic acid (): Features a spirocyclic chroman-cyclohexane fusion, introducing conformational rigidity and enhanced lipophilicity compared to the target compound.

Furocoumarin Derivatives

Substituent Effects

Biological Activity

2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid is a chroman derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, including antioxidant and anti-inflammatory properties, making it a candidate for therapeutic applications in various diseases.

Chemical Structure and Properties

The molecular formula for this compound is C13H14O5. The compound features a chroman structure with an acetic acid moiety, contributing to its unique chemical properties. The chroman ring is known for its ability to interact with biological targets, influencing cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound effectively scavenges free radicals, reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cardiovascular diseases.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, thereby mitigating inflammation. This suggests potential use in treating inflammatory diseases.

- Signal Transduction Modulation : The compound can modulate signal transduction pathways related to cell proliferation and apoptosis, indicating its potential role in cancer research.

Antioxidant Studies

In various studies, this compound has demonstrated significant antioxidant activity. For instance, it has been shown to reduce oxidative stress markers in vitro, suggesting its utility in managing oxidative stress-related conditions.

| Study | Method | Findings |

|---|---|---|

| In vitro assays | Significant reduction in DPPH radical scavenging activity | |

| Cellular models | Decreased levels of reactive oxygen species (ROS) |

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been explored through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes. Research indicates that it can effectively reduce inflammation in cellular models.

| Study | Method | Findings |

|---|---|---|

| Cytokine assays | Reduced IL-6 and TNF-alpha production | |

| Enzyme inhibition assays | Inhibited COX and LOX activity |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuroprotection : A study investigated the compound's effects on neuronal cells exposed to oxidative stress. Results showed that treatment with this compound significantly improved cell viability and reduced apoptosis markers.

- Cancer Research : In a breast cancer model (MCF-7 cells), this compound exhibited cytotoxic effects with an IC50 value indicating potent anti-cancer activity .

Comparison with Related Compounds

When compared to similar compounds such as 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)ethanoic acid and 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)propanoic acid, 2-((2,2-Dimethyl-4-oxochroman-7-yloxy)acetic acid stands out due to its enhanced solubility and pronounced antioxidant properties.

| Compound | Solubility | Antioxidant Activity |

|---|---|---|

| 2-Acetic Acid Derivative | High | Significant |

| Ethanoic Acid Derivative | Moderate | Moderate |

| Propanoic Acid Derivative | Low | Low |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach is the Pechmann condensation of substituted resorcinol derivatives with β-keto esters under acidic conditions (e.g., H₂SO₄ or HCl catalysis) to form the chroman core. Subsequent etherification at the 7-position via Williamson synthesis (using bromoacetic acid or its derivatives) introduces the acetic acid moiety. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and crystallization (ethanol/water) yields the final product .

- Key Data : Yields range from 45–65% depending on substituent reactivity and reaction optimization.

Q. How is the compound structurally characterized?

- Methodological Answer : Structural elucidation employs:

- NMR Spectroscopy : ¹H NMR (500 MHz, DMSO-d₆) identifies proton environments (e.g., chroman ring protons at δ 6.5–7.2 ppm, methyl groups at δ 1.2–1.4 ppm). ¹³C NMR confirms carbonyl (δ 170–190 ppm) and quaternary carbons.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., dihedral angles between chroman and acetic acid groups) .

Q. What in vitro assays are used to evaluate its biological activity?

- Methodological Answer :

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using microdilution methods (CLSI guidelines).

- Anti-inflammatory Activity : COX-1/COX-2 inhibition assays (ELISA) and TNF-α suppression in macrophage models.

- Antioxidant Potential : DPPH radical scavenging and FRAP assays .

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., docking vs. bioactivity) be resolved?

- Methodological Answer : Integrate multi-scale modeling:

Quantum Mechanics (QM) : Optimize geometries at the DFT/B3LYP/6-31G* level to predict binding conformations.

Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with COX-2) under physiological conditions (GROMACS/AMBER).

Experimental Validation : Compare MD-predicted binding affinities with surface plasmon resonance (SPR) or ITC measurements.

- Reference : ICReDD’s iterative computational-experimental feedback loop minimizes discrepancies .

Q. How to design structure-activity relationship (SAR) studies for substituent optimization?

- Methodological Answer :

- Substituent Variation : Systematically modify groups (e.g., methyl → ethyl, chloro → fluoro) at positions 2, 4, and 7.

- Biological Testing : Screen derivatives for IC₅₀ values in target assays (e.g., cancer cell lines: MTT assay).

- Statistical Analysis : Use QSAR models (e.g., MLR or PLS regression) to correlate substituent properties (Hammett σ, logP) with activity.

- Example Data :

| Substituent (Position) | logP | IC₅₀ (μM, COX-2) |

|---|---|---|

| -CH₃ (2,2-dimethyl) | 2.1 | 12.3 |

| -Cl (6-chloro) | 2.8 | 8.9 |

| -CF₃ (4-trifluoromethyl) | 3.4 | 5.2 |

| Data derived from analogs in |

Q. What strategies improve aqueous solubility without compromising bioactivity?

- Methodological Answer :

- Salt Formation : Synthesize sodium or potassium salts via neutralization with NaOH/KOH.

- Prodrug Design : Introduce ester or glycoside moieties (hydrolyzed in vivo).

- Nanocarrier Encapsulation : Use liposomes or PLGA nanoparticles (characterized by DLS and TEM).

- Reference : Ethyl-to-propyl chain elongation in analogs increased solubility by 30% without reducing antimicrobial efficacy .

Q. How to assess stability under physiological conditions (pH, temperature)?

- Methodological Answer :

- Accelerated Stability Studies : Incubate compound in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.

- Key Finding : Chroman-4-one derivatives show <10% degradation at 37°C over 48 hours, but acetic acid side chains are prone to hydrolysis at pH > 8 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.